[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone is a complex organic compound that features a benzofuran core, a piperidine ring, and a phenylmethanone group. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery . Piperidine derivatives are also significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Vorbereitungsmethoden
The synthesis of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can involve several synthetic routes. One common method is the Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Analyse Chemischer Reaktionen
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various biological targets, including enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone can be compared with other similar compounds, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran derivative with anticancer properties.
These compounds share the benzofuran core but differ in their specific substituents and biological activities, highlighting the uniqueness of (3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone .
Eigenschaften
Molekularformel |
C21H21NO3 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C21H21NO3/c1-14-19-17(24-16-10-12-22-13-11-16)8-5-9-18(19)25-21(14)20(23)15-6-3-2-4-7-15/h2-9,16,22H,10-13H2,1H3 |
InChI-Schlüssel |
ILZUTSLPKACACR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.